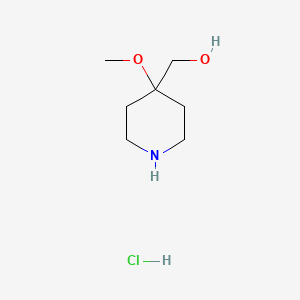

(4-Methoxypiperidin-4-yl)methanol hydrochloride

Description

(4-Methoxypiperidin-4-yl)methanol hydrochloride is a piperidine derivative characterized by a methoxy group and a hydroxymethyl group attached to the fourth carbon of the piperidine ring. The hydrochloride salt enhances its stability and solubility for applications in pharmaceuticals and chemical synthesis. The compound is listed as discontinued by CymitQuimica, suggesting challenges in synthesis or commercial availability .

Properties

IUPAC Name |

(4-methoxypiperidin-4-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-10-7(6-9)2-4-8-5-3-7;/h8-9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAENBWZECBNMOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCNCC1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227266-80-9 | |

| Record name | (4-methoxypiperidin-4-yl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Route

A common approach to prepare (4-Methoxypiperidin-4-yl)methanol hydrochloride involves the following steps:

Starting Material Preparation

The synthesis often begins with a suitably substituted piperidine or pyridine derivative, such as 3-amino-4-methylpyridine or 4-methylpiperidin-3-one derivatives.Quaternization and Partial Reduction

Quaternization of the nitrogen atom using benzyl halides or other alkylating agents is followed by partial reduction using sodium borohydride or catalytic hydrogenation to form tetrahydropyridine or piperidine intermediates.Introduction of Methoxy Group

The methoxy substituent at the 4-position can be introduced via nucleophilic substitution or reductive amination strategies, often involving methylamine or methanol as methylating agents.Hydroxymethyl Group Installation

The hydroxymethyl group (-CH2OH) is introduced by reduction of corresponding aldehyde or ketone intermediates or by direct functionalization of the piperidine ring.Salt Formation

The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing the compound’s stability and crystallinity.

Detailed Process Example from Patent Literature

A representative process for related piperidine derivatives, which can be adapted for (4-Methoxypiperidin-4-yl)methanol hydrochloride, is described as follows:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| (a) N-Acylation | Acylation of 3-Amino-4-methylpyridine | Acyl chloride or anhydride, base | Protects amino group for further transformations |

| (b) Quaternization | Alkylation with benzyl halide | Benzyl bromide, toluene, base | Forms quaternary ammonium salt |

| (c) Partial Reduction | Sodium borohydride reduction | NaBH4 in methanol or water | Converts pyridinium salt to tetrahydropyridine |

| (d) Hydrolysis | Acidic hydrolysis | Acidic aqueous medium | Converts intermediate to 1-benzyl-4-methylpiperidin-3-one |

| (e) Reductive Amination | Reaction with methylamine and Ti(OiPr)4 | Methanolic methylamine, titanium isopropoxide | Introduces methoxy group via reductive amination |

| (f) Resolution | Using Ditoluoyl-L-tartaric acid | Chiral resolution | Yields optically pure intermediate |

This process is efficient but involves multiple steps and requires careful control of reaction parameters to avoid impurities such as dihydro derivatives, which can form at elevated temperatures during debenzylation steps.

Reaction Conditions and Impurity Control

Temperature Control: Debenzylation reactions are preferably carried out at room temperature (25–30°C) to minimize formation of dihydro impurities, which are difficult to remove and can exceed ICH impurity limits in final products.

Solvent Selection: Solvents such as methanol, toluene, tetrahydrofuran (THF), and acetonitrile are commonly used depending on the step. Dry and anhydrous conditions are often required for sensitive steps like reductive amination and phosphoramidite formation.

Catalysts and Reagents: Titanium(IV) isopropoxide is used as a catalyst in reductive amination. Sodium borohydride is the preferred reducing agent for partial reductions due to its selectivity and safety profile compared to lithium aluminum hydride, which is pyrophoric and hazardous.

Purification and Yield Considerations

Chromatography: Some synthetic routes involve column chromatography for purification; however, this is generally avoided at scale due to cost and complexity. Alternative crystallization or salt formation methods are preferred for commercial production.

Yields: Reported overall yields vary widely depending on the route. Some processes achieve yields around 40%, while others have lower yields (~13.6%) due to multiple protection/deprotection steps and purification losses.

Impurity Profile: Strict control of reaction conditions and purification steps is essential to limit impurities, especially dihydro derivatives formed during debenzylation.

Summary Table of Preparation Methods

| Method/Step | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| N-Acylation | Acyl chlorides, base | Room temp, inert atmosphere | Protects amino group | Additional step adds complexity |

| Quaternization | Benzyl bromide | Toluene, reflux | Facilitates reduction | Use of lachrymatory reagents |

| Partial Reduction | NaBH4 | Methanol, 0–25°C | Mild, selective | Requires careful quenching |

| Hydrolysis | Acidic aqueous | Ambient temp | Converts intermediates | Acid-sensitive groups risk |

| Reductive Amination | Methylamine, Ti(OiPr)4 | Methanol, room temp | Introduces methoxy group | Catalyst cost and handling |

| Debenzylation | Hydrogenation or chemical | Room temp preferred | Removes protecting group | Higher temps cause impurities |

| Salt Formation | HCl | Solvent-dependent | Stabilizes compound | Requires drying and crystallization |

Research Findings and Practical Notes

The debenzylation step is critical for purity; performing it at controlled temperatures avoids formation of dihydro impurities that compromise the final product quality.

Use of sodium borohydride for partial reductions is preferred over lithium aluminum hydride for safety and scalability reasons.

Avoiding multiple chromatographic purifications improves process economy and scalability but requires optimization of crystallization and salt formation steps.

Chiral resolution using Ditoluoyl-L-tartaric acid is an effective method to obtain optically pure intermediates necessary for high-purity final products.

Chemical Reactions Analysis

(4-Methoxypiperidin-4-yl)methanol hydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to remove the hydroxymethyl group, resulting in a simpler piperidine derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides (Cl-, Br-) and aprotic solvents are typically employed.

Major Products Formed:

Oxidation: Piperidine-4-carboxylic acid derivatives.

Reduction: Piperidine derivatives without the hydroxymethyl group.

Substitution: Piperidine derivatives with various substituents.

Scientific Research Applications

The compound's structure can be represented as follows:

- InChI Key : XZQKZQFZVZBFDX-UHFFFAOYSA-N

- SMILES : COC1=CCN(CC1)C(CO)Cl

Medicinal Chemistry

(4-Methoxypiperidin-4-yl)methanol hydrochloride is primarily explored for its potential therapeutic applications. Its structural similarity to various pharmacologically active compounds makes it a candidate for drug development.

Potential Therapeutic Uses:

- Antidepressants : Research indicates that compounds with piperidine structures may exhibit antidepressant-like effects. Studies have shown that modifications to the piperidine ring can enhance serotonin receptor affinity, which is crucial for developing new antidepressants .

- Analgesics : The compound may also be evaluated for pain-relieving properties, similar to other piperidine derivatives that have shown efficacy in pain management .

Biological Studies

The compound has been utilized in biological assays to understand its interaction with biological systems.

Key Findings:

- Cellular Mechanisms : Studies have suggested that (4-Methoxypiperidin-4-yl)methanol hydrochloride can influence cell signaling pathways, potentially affecting gene expression and cellular metabolism .

- Toxicology Assessments : Toxicological studies are essential for evaluating safety profiles. Preliminary findings indicate dose-dependent toxicity, highlighting the need for further investigation into its safety margins .

Synthesis and Chemical Reactions

The synthesis of (4-Methoxypiperidin-4-yl)methanol hydrochloride typically involves straightforward organic reactions that can be optimized for yield and purity.

Synthetic Route Example:

- Starting Material : Piperidine derivative.

- Reagents : Methanol and hydrochloric acid.

- Reaction Conditions : Heating under reflux conditions to facilitate the formation of the hydrochloride salt.

This synthesis pathway allows researchers to produce the compound efficiently for various applications.

Study 1: Antidepressant Activity

A recent study investigated the antidepressant potential of (4-Methoxypiperidin-4-yl)methanol hydrochloride through behavioral assays in animal models. Results indicated significant reductions in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant agent .

Study 2: Toxicity Profile Assessment

In a toxicological evaluation, rodents exposed to varying doses of (4-Methoxypiperidin-4-yl)methanol hydrochloride exhibited dose-dependent increases in liver enzyme levels, indicating potential hepatotoxicity at high doses. These findings emphasize the importance of dose regulation in therapeutic contexts .

Mechanism of Action

The mechanism by which (4-Methoxypiperidin-4-yl)methanol hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Piperidine derivatives differ primarily in their substituents, which influence their chemical behavior and applications. Below is a comparative analysis:

*Note: The molecular formula for (4-Methoxypiperidin-4-yl)methanol hydrochloride is inferred from its analog 4-(methoxymethyl)piperidine hydrochloride.

Functional Implications

- Polarity and Solubility : Compounds with hydroxymethyl or methoxymethyl groups (e.g., 4-(methoxymethyl)piperidine hydrochloride) exhibit higher water solubility compared to aromatic or bulky derivatives like 4-(diphenylmethoxy)piperidine hydrochloride .

- Reactivity : Bulky substituents (e.g., diphenylmethoxy) hinder nucleophilic reactions, whereas smaller groups (e.g., methoxymethyl) favor reactivity in synthetic pathways .

- Pharmacological Potential: Aromatic substituents (e.g., 3-methoxyphenyl in 4-(3-Methoxyphenyl)piperidine hydrochloride) may enhance binding to biological targets, as seen in CNS-active compounds .

Toxicity Data

- 4-(Diphenylmethoxy)piperidine hydrochloride : Classified as acutely toxic (harmful if inhaled, swallowed, or absorbed through skin), though specific LD₅₀ values are unavailable .

- (4-Methoxypiperidin-4-yl)methanol hydrochloride: No direct toxicity data, but discontinuation by suppliers may indicate handling challenges or insufficient safety studies .

- 4-(Methoxymethyl)piperidine hydrochloride: Limited safety data; Thermo Scientific lists it at a high price ($514.99/g), suggesting specialized handling .

Environmental and Regulatory Status

- 4-(Diphenylmethoxy)piperidine hydrochloride: Not fully assessed for environmental impact; listed under IECSC (China’s Existing Chemical Substances Inventory) .

Biological Activity

(4-Methoxypiperidin-4-yl)methanol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's chemical formula is , and it features a piperidine ring substituted with a methoxy group and a hydroxymethyl group. This structural configuration is significant as it influences the compound's pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives containing piperidine structures, including (4-Methoxypiperidin-4-yl)methanol hydrochloride. Research indicates that compounds with the 4-methyl piperidine ring exhibit significant antiproliferative activity against various cancer cell lines.

Case Study: Anti-Cervical Cancer Activity

A notable study synthesized several nitrogen-containing heterocyclic chalcone derivatives, including those with piperidine rings. Among these, compound 6f demonstrated significant antiproliferative effects against human cervical cancer cells (HeLa and SiHa), with IC50 values of 6.52 ± 0.42 μM and 7.88 ± 0.52 μM, respectively . This compound showed lower toxicity towards normal cervical epithelial cells, indicating a favorable therapeutic window.

| Compound | Cell Line | IC50 (μM) | Toxicity Level |

|---|---|---|---|

| 6f | HeLa | 6.52 | Low |

| 6f | SiHa | 7.88 | Low |

The study concluded that the 4-methyl piperidine ring plays a crucial role in enhancing the anticancer activity of these derivatives, suggesting that modifications to this structural element could lead to more effective therapeutic agents .

The mechanism underlying the anticancer activity of (4-Methoxypiperidin-4-yl)methanol hydrochloride involves its interaction with key molecular targets. Molecular docking studies revealed that the compound can form stable hydrophobic interactions with amino acid residues in the VEGFR-2 binding site, which is critical for tumor growth and angiogenesis . This suggests that compounds with similar structural features may serve as effective inhibitors of tumor-related pathways.

Anti-Inflammatory Properties

In addition to its anticancer effects, (4-Methoxypiperidin-4-yl)methanol hydrochloride has been investigated for its anti-inflammatory properties. Some derivatives have shown potential as curcumin substitutes due to their ability to reduce inflammatory markers in vitro without adversely affecting cell viability .

In Vitro Studies

In vitro assessments using macrophage models indicated that certain derivatives significantly decreased levels of nitric oxide (NO) production and inflammatory markers compared to controls, demonstrating their potential as anti-inflammatory agents .

Safety and Toxicity Profile

Safety evaluations are crucial for any therapeutic candidate. Preliminary data suggest that (4-Methoxypiperidin-4-yl)methanol hydrochloride exhibits a low toxicity profile in normal cell lines while maintaining efficacy against cancer cells. This characteristic is essential for developing drugs with minimal side effects.

Q & A

Q. What are the key synthetic pathways for (4-Methoxypiperidin-4-yl)methanol hydrochloride, and what challenges arise during its synthesis?

- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation of piperidine precursors, methoxy group introduction, and final hydrochlorination. For example, analogous piperidine derivatives are synthesized via nucleophilic substitution (e.g., reaction with 4-methoxybenzyl chloride) followed by hydroxylation . Challenges include:

- Stereochemical control : Ensuring regioselectivity during methoxy group attachment (avoiding byproducts like 3-methoxy isomers) .

- Purification : Use of column chromatography (silica gel, eluent: dichloromethane/methanol) or crystallization (ethanol/water) to isolate the hydrochloride salt .

- Yield optimization : Adjusting reaction time (12–24 hrs) and temperature (50–80°C) to balance conversion and decomposition .

Q. How is the structural integrity of (4-Methoxypiperidin-4-yl)methanol hydrochloride validated in academic research?

- Methodological Answer : Structural characterization employs:

- NMR : H and C NMR to confirm methoxy (-OCH) and piperidine ring protons (δ 3.3–3.7 ppm for N-CH, δ 1.5–2.1 ppm for ring CH) .

- Mass spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 222.1 for analogs) .

- X-ray crystallography (if crystalline): Resolves stereochemistry and hydrogen bonding with the chloride counterion .

Q. What solubility and stability profiles are critical for handling this compound?

- Methodological Answer :

- Solubility : Hydrochloride salts generally exhibit high solubility in polar solvents (e.g., water, methanol). For analogs, solubility in methanol at 10 mM is achievable .

- Stability : Store at RT in airtight containers with desiccants to prevent hygroscopic degradation. Avoid prolonged exposure to light (UV-sensitive due to methoxy groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in receptor binding (e.g., µ-opioid vs. σ-receptor affinity) may arise from:

- Assay variability : Validate using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) .

- Enantiomeric purity : Chiral HPLC (Chiralpak® AD-H column) to confirm stereochemical consistency, as minor enantiomers can skew activity .

- Metabolic interference : Pre-treat cell lysates with CYP450 inhibitors to rule out confounding metabolites .

Q. What strategies optimize the synthetic route for scalability in academic labs?

- Methodological Answer :

- Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen during methoxy group installation, minimizing side reactions .

- Flow chemistry : Continuous flow reactors improve heat management for exothermic steps (e.g., hydrochlorination) .

- Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising yield .

Q. How do computational methods aid in predicting the pharmacological profile of this compound?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Predict binding to opioid receptors (e.g., ∆G = -9.2 kcal/mol for µ-opioid receptor) using crystal structures (PDB: 6DDF) .

- ADMET prediction (SwissADME) : Forecast logP (~1.5) and BBB permeability (CNS MPO score >4.0) to prioritize in vivo studies .

- MD simulations (GROMACS) : Assess stability of receptor-ligand complexes over 100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.